N'-(3-Chlorophenyl)acetohydrazide
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Overview
Description
N’-(3-Chlorophenyl)acetohydrazide is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 3-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(3-Chlorophenyl)acetohydrazide can be synthesized through the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-chlorobenzoyl chloride+hydrazine hydrate→N’-(3-Chlorophenyl)acetohydrazide
Industrial Production Methods
Industrial methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chlorophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acyl azides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide moiety under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of acyl azides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N’-(3-Chlorophenyl)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The exact mechanism of action of N’-(3-Chlorophenyl)acetohydrazide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the precise pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chlorophenyl)acetohydrazide
- N’-(2-Chlorophenyl)acetohydrazide
- N’-(3-Bromophenyl)acetohydrazide
Uniqueness
N’-(3-Chlorophenyl)acetohydrazide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H9ClN2O |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
N'-(3-chlorophenyl)acetohydrazide |
InChI |
InChI=1S/C8H9ClN2O/c1-6(12)10-11-8-4-2-3-7(9)5-8/h2-5,11H,1H3,(H,10,12) |
InChI Key |
KEASHJWIKBMFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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